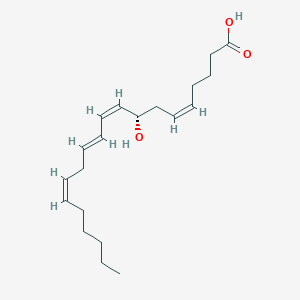
5,9,11,14-Eicosatetraenoic acid, 8-hydroxy-, (5Z,8S,9E,11Z,14Z)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,9,11,14-Eicosatetraenoic acid, 8-hydroxy-, (5Z,8S,9E,11Z,14Z)- is a complex organic compound that belongs to the family of eicosanoids. These compounds are derived from arachidonic acid and play crucial roles in various physiological and pathological processes. This particular compound is known for its involvement in inflammatory responses and cellular signaling pathways.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,9,11,14-Eicosatetraenoic acid, 8-hydroxy-, (5Z,8S,9E,11Z,14Z)- typically involves the hydroxylation of arachidonic acid. This can be achieved through enzymatic or chemical methods. Enzymatic hydroxylation often employs cytochrome P450 enzymes, which introduce the hydroxyl group at the desired position. Chemical synthesis may involve the use of specific reagents such as osmium tetroxide or other oxidizing agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale enzymatic processes using bioreactors. These processes are optimized for high yield and purity, ensuring that the compound meets the required standards for research and pharmaceutical applications.
化学反応の分析
Types of Reactions
5,9,11,14-Eicosatetraenoic acid, 8-hydroxy-, (5Z,8S,9E,11Z,14Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different hydroxylated derivatives.
Reduction: Reduction reactions can convert the hydroxyl group to other functional groups.
Substitution: The hydroxyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include osmium tetroxide and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various hydroxylated and substituted derivatives of the original compound, which may have different biological activities and applications.
科学的研究の応用
5,9,11,14-Eicosatetraenoic acid, 8-hydroxy-, (5Z,8S,9E,11Z,14Z)- has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex eicosanoids.
Biology: Studied for its role in cellular signaling and inflammatory responses.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases and other conditions.
Industry: Utilized in the production of pharmaceuticals and research reagents.
作用機序
The compound exerts its effects by interacting with specific molecular targets and pathways. It is known to activate certain receptors and enzymes involved in inflammatory responses. The hydroxyl group plays a crucial role in its binding affinity and activity. The exact pathways may involve the activation of signaling cascades such as the Ras/MAP kinase pathway, leading to various cellular responses.
類似化合物との比較
Similar Compounds
Arachidonic Acid: A precursor to 5,9,11,14-Eicosatetraenoic acid, 8-hydroxy-, (5Z,8S,9E,11Z,14Z)-, involved in similar biological processes.
20-Hydroxy-5,8,11,14-Eicosatetraenoic Acid: Another hydroxylated derivative with distinct biological activities.
8®-Hydroxy-5,9,11,14-Eicosatetraenoic Acid: A stereoisomer with different spatial configuration and potentially different biological effects.
Uniqueness
5,9,11,14-Eicosatetraenoic acid, 8-hydroxy-, (5Z,8S,9E,11Z,14Z)- is unique due to its specific hydroxylation pattern and configuration, which confer distinct biological activities and therapeutic potential. Its role in inflammatory responses and cellular signaling makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C20H32O3 |
|---|---|
分子量 |
320.5 g/mol |
IUPAC名 |
(5Z,8S,9Z,11E,14Z)-8-hydroxyicosa-5,9,11,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-13-16-19(21)17-14-11-12-15-18-20(22)23/h6-7,9-11,13-14,16,19,21H,2-5,8,12,15,17-18H2,1H3,(H,22,23)/b7-6-,10-9+,14-11-,16-13-/t19-/m1/s1 |
InChIキー |
NLUNAYAEIJYXRB-FHBXLWLHSA-N |
異性体SMILES |
CCCCC/C=C\C/C=C/C=C\[C@H](C/C=C\CCCC(=O)O)O |
正規SMILES |
CCCCCC=CCC=CC=CC(CC=CCCCC(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


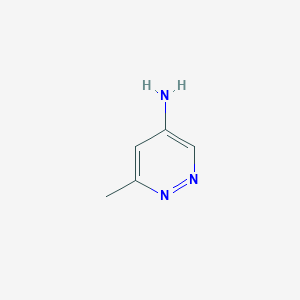
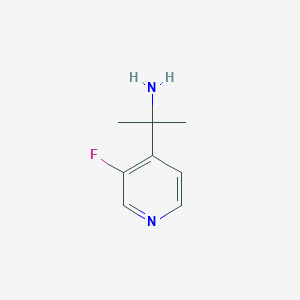
![cyclohexanamine;2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B12336019.png)
![2-[(3-chlorobenzoyl)amino]-3-(2-oxo-4aH-quinolin-4-yl)propanoic acid](/img/structure/B12336026.png)
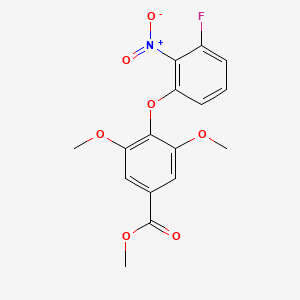

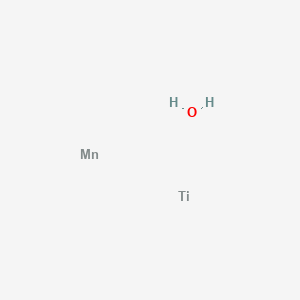
![N-[2-[Hydroxy(4-pyridyl)methyl]phenyl]pivalamide](/img/structure/B12336053.png)
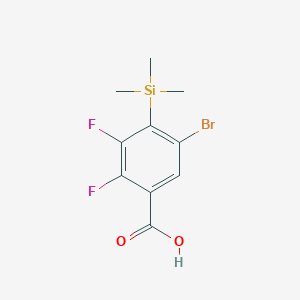
![(1S,13S,15S,16S)-5,8,10,14,20,23,25,28-octahydroxy-6,21-dimethyloctacyclo[14.11.1.02,11.02,15.04,9.013,17.017,26.019,24]octacosa-4,6,8,10,19,21,23,25-octaene-3,12,18,27-tetrone](/img/structure/B12336061.png)
![3-(5H-Dibenzo[a,d][7]annulen-5-yl)piperidin-4-one hydrochloride](/img/structure/B12336065.png)
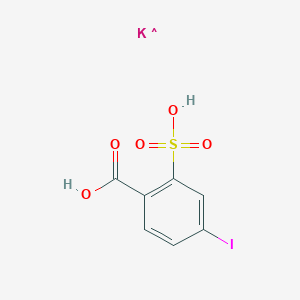
![2-[4-(Aminomethyl)phenyl]acetamide hydrochloride](/img/structure/B12336083.png)
![2-Naphthalenamine, N-[(4-methoxyphenyl)methyl]-](/img/structure/B12336086.png)
